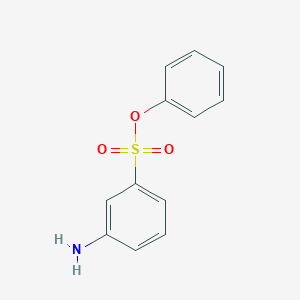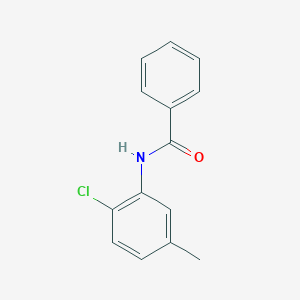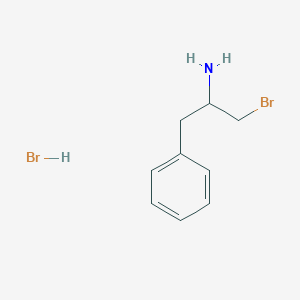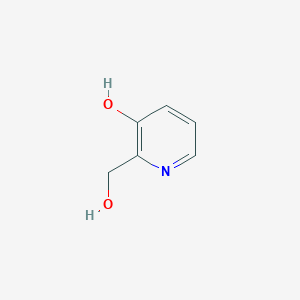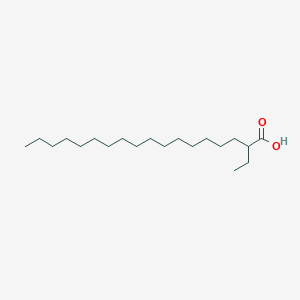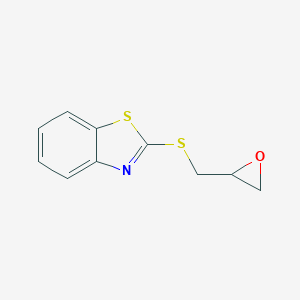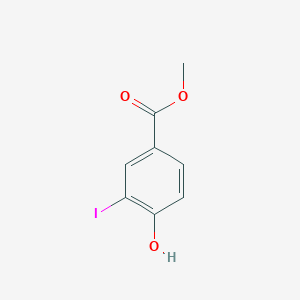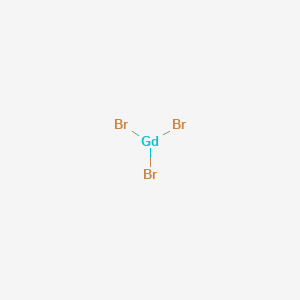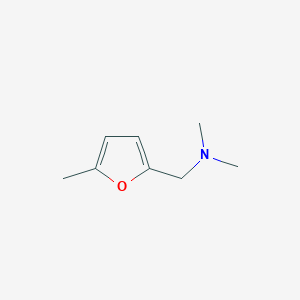
N,N,5-Trimethylfurfurylamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of trimethylamine derivatives can involve multicomponent reactions, utilizing ammonia, carbon dioxide, and molecular hydrogen with a homogeneous ruthenium catalyst, achieving high selectivity and conversion rates in organic solvents (Beydoun et al., 2016). Such methods highlight the versatility and efficiency of producing trimethylamine compounds, possibly applicable to N,N,5-Trimethylfurfurylamine synthesis.
Molecular Structure Analysis
Studies on similar compounds, such as trimethylamine–borane, reveal detailed molecular structure insights through electron diffraction and spectroscopy, determining bond lengths and angles with high precision (Iijima et al., 1984). This type of structural analysis is crucial for understanding the spatial arrangement and potential reactivity of N,N,5-Trimethylfurfurylamine.
Chemical Reactions and Properties
The counteraction of urea by trimethylamine N-oxide, demonstrating direct interaction and stabilization effects, illustrates the complex chemical behavior and interactions of trimethylamine derivatives (Meersman et al., 2009). Such properties may influence the reactivity and applications of N,N,5-Trimethylfurfurylamine in various chemical environments.
Physical Properties Analysis
Trimethylamine derivatives' physical properties, such as solubility and thermal stability, are influenced by their molecular structure. The direct polycondensation reactions involving trimellitylimido derivatives, for instance, yield products with high thermal stability and inherent viscosities, indicating the potential physical robustness of N,N,5-Trimethylfurfurylamine (Mallakpour et al., 2000).
Chemical Properties Analysis
The reactivity of trimethylamine derivatives with various substrates, including their role in biochemical processes and interactions with biological molecules, has been extensively studied. For example, the impact of trimethylamine N-oxide on protein stability and its role as a biomarker in health and disease provides insight into the complex chemical and biological properties of trimethylamine compounds (Zeisel & Warrier, 2017; Chhibber-Goel et al., 2017). These properties may reflect the chemical behavior of N,N,5-Trimethylfurfurylamine in biological systems and its potential applications.
Wissenschaftliche Forschungsanwendungen
TMAO and Chronic Diseases : TMAO is a biologically active molecule linked to chronic diseases such as atherosclerosis. It is produced from trimethylamine (TMA), which is derived from dietary sources and metabolized by intestinal bacteria and liver enzymes. Studies have shown a strong correlation between increased plasma TMAO concentrations and adverse cardiovascular events, though the causal relationship is still under debate (Zeisel & Warrier, 2017).
Gut Microbiota and TMAO : The role of gut microbiota in TMAO production and its subsequent impact on thrombosis and heart disease has been studied. TMAO is formed from nutrients rich in a Western diet and is associated with enhanced platelet responsiveness and thrombosis potential in animal models. Inhibitors targeting microbial TMA production show potential in reducing these risks (Roberts et al., 2018).
TMAO and Cardiovascular Diseases : TMAO levels are associated with the severity and prognosis of chronic heart diseases. It is a strong predictor of coronary artery disease and is linked to gut microbiota and atherosclerosis (Trøseid et al., 2015).
Potential Therapeutic Targets : Studies are exploring therapeutic strategies to reduce TMAO levels, which include using oral broad-spectrum antibiotics, promoting growth of TMAO-utilizing bacteria, and developing specific molecular inhibitors. These approaches could potentially treat cardiovascular and neurological disorders linked to elevated TMAO levels (Janeiro et al., 2018).
Disease Biomarkers : TMAO is being investigated as a biomarker for various diseases, including cardiovascular and renal diseases. Its levels in the blood are influenced by diet, gut microbiota, liver enzyme activity, and drug administration (Velasquez et al., 2016).
Diagnostic and Detection Methods : Research has been conducted on developing sensitive and specific methods for detecting TMAO and its related compounds in biological samples. These methods are important for diagnosing and understanding the role of TMAO in various diseases (Cho et al., 2020).
Safety And Hazards
“N,N,5-Trimethylfurfurylamine” is classified as a dangerous substance. It can cause severe skin burns and eye damage, and it is also a flammable liquid and vapour . Safety precautions include keeping away from heat, sparks, open flames, and other ignition sources, wearing protective gloves, clothing, and eye/face protection, and taking measures to prevent the build-up of electrostatic charge .
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-(5-methylfuran-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-7-4-5-8(10-7)6-9(2)3/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYULRWBZWXMBGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162850 | |
| Record name | 2-N,N-Dimethylaminomethyl-5-methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,5-Trimethylfurfurylamine | |
CAS RN |
14496-35-6 | |
| Record name | 2-N,N-Dimethylaminomethyl-5-methylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014496356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-N,N-Dimethylaminomethyl-5-methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,5-Trimethylfurfurylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



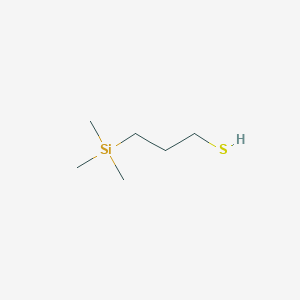
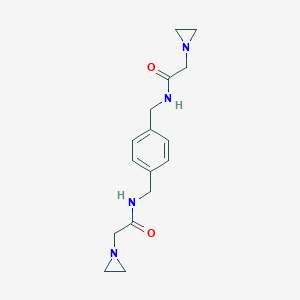
![Nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B82903.png)

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc](/img/structure/B82908.png)
